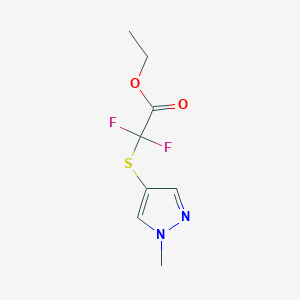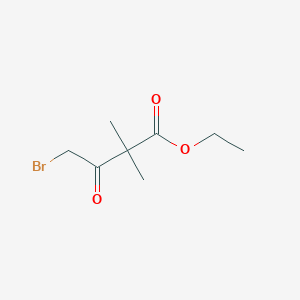![molecular formula C19H13N3O2S B2356102 3-((4-ニトロフェニル)チオ)-2-フェニルイミダゾ[1,2-a]ピリジン CAS No. 295363-15-4](/img/structure/B2356102.png)
3-((4-ニトロフェニル)チオ)-2-フェニルイミダゾ[1,2-a]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that contains an imidazo[1,2-a]pyridine core substituted with a phenyl group at the 2-position and a 4-nitrophenylthio group at the 3-position
科学的研究の応用
3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study the interactions of proteins with small molecules.
作用機序
Target of Action
Similar compounds have been shown to have significant antiproliferative effects on various cancer cell lines , suggesting that this compound may also target cellular processes involved in cell proliferation.
Mode of Action
This could potentially involve the inhibition of key enzymes or signaling pathways, disruption of cell cycle progression, or induction of apoptosis .
Result of Action
Based on the antiproliferative effects observed for similar compounds, it’s plausible that this compound could lead to cell cycle arrest, induction of apoptosis, or inhibition of cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the phenyl group: This is usually done via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with the imidazo[1,2-a]pyridine core in the presence of a palladium catalyst.
Thioether formation: The final step involves the reaction of the phenylimidazo[1,2-a]pyridine with 4-nitrothiophenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl and nitrophenylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the nitro group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
類似化合物との比較
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the nitrophenylthio group, making it less effective in certain applications.
3-((4-Methylphenyl)thio)-2-phenylimidazo[1,2-a]pyridine: Contains a methyl group instead of a nitro group, which alters its electronic properties and reactivity.
3-((4-Chlorophenyl)thio)-2-phenylimidazo[1,2-a]pyridine: The chloro group provides different reactivity and potential biological activity compared to the nitro group.
Uniqueness
3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of the nitrophenylthio group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets or electronic properties are required.
特性
IUPAC Name |
3-(4-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)15-9-11-16(12-10-15)25-19-18(14-6-2-1-3-7-14)20-17-8-4-5-13-21(17)19/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGJFUMLXUKLNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2356020.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2356021.png)


![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)
![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)
![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)


![N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2356037.png)
![3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2356040.png)
![2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2356041.png)
